molecular formula C17H16Cl2N2O3 B2536272 2,4-dichloro-6-(5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol CAS No. 618389-02-9

2,4-dichloro-6-(5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol

Cat. No.: B2536272
CAS No.: 618389-02-9
M. Wt: 367.23
InChI Key: DGHSWKDVGKZHKR-UHFFFAOYSA-N
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Description

2,4-dichloro-6-(5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol is a complex organic compound with potential applications in various scientific fields. This compound features a phenol group substituted with dichloro and dimethoxyphenyl groups, as well as a pyrazolyl moiety, making it a unique structure for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-6-(5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the dichloro and dimethoxyphenyl groups via substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-6-(5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The dichloro groups can be reduced to form corresponding hydrocarbons.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydrocarbons.

Scientific Research Applications

2,4-dichloro-6-(5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-6-(5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the dichloro and dimethoxyphenyl groups can enhance its binding affinity. The pyrazolyl moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichloro-6-(5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol: shares structural similarities with other phenolic compounds and pyrazole derivatives.

    2,4-dichloro-6-{[(2,4-dimethoxyphenyl)amino]methyl}phenol: is another related compound with similar functional groups.

Uniqueness

The unique combination of dichloro, dimethoxyphenyl, and pyrazolyl groups in this compound distinguishes it from other compounds

Properties

IUPAC Name

2,4-dichloro-6-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O3/c1-23-10-3-4-11(16(7-10)24-2)14-8-15(21-20-14)12-5-9(18)6-13(19)17(12)22/h3-7,14,20,22H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHSWKDVGKZHKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2CC(=NN2)C3=C(C(=CC(=C3)Cl)Cl)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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